An In-depth Technical Guide to Acid-propionylamino-Val-Cit-OH: A Core Component in Advanced Antibody-Drug Conjugates
An In-depth Technical Guide to Acid-propionylamino-Val-Cit-OH: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for Acid-propionylamino-Val-Cit-OH, a crucial cleavable linker used in the development of antibody-drug conjugates (ADCs).
Core Chemical Properties
Acid-propionylamino-Val-Cit-OH, systematically known as N-propionyl-L-valyl-L-citrulline, is a dipeptide derivative designed for specific enzymatic cleavage within the cellular environment. Its chemical characteristics are fundamental to its function in targeted drug delivery. While specific experimental data for this exact N-propionylated form is not widely published, the properties of the core L-Valyl-L-citrulline (Val-Cit) dipeptide are well-characterized and serve as a reliable reference.
| Property | Data | Source |
| Systematic Name | N-propionyl-L-valyl-L-citrulline | - |
| Synonym | Acid-propionylamino-Val-Cit-OH | MedChemExpress |
| CAS Number | 159858-33-0 (for Val-Cit) | [1][2] |
| Molecular Formula | C₁₄H₂₆N₄O₅ (for Acid-propionylamino-Val-Cit-OH) | (Calculated) |
| Molecular Weight | 330.38 g/mol (for Acid-propionylamino-Val-Cit-OH) | (Calculated) |
| C₁₁H₂₂N₄O₄ (for Val-Cit) | [1][2][3] | |
| 274.32 g/mol (for Val-Cit) | [1][2][3] | |
| Appearance | White crystalline powder (for L-Citrulline) | [4] |
| Solubility | Soluble in water (for Val-Cit).[1] Soluble in DMSO, DCM, DMF for related linker conjugates.[5] For conjugates, co-solvents like DMSO or ethanol may be used for stock solutions.[6] | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month (for Val-Cit).[7] |
Mechanism of Action: The Val-Cit Linker in Antibody-Drug Conjugates
The Val-Cit linker is a cornerstone of ADC technology, prized for its stability in systemic circulation and its specific cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[8][9] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the conjugated payload.[]
The process begins with the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization, typically through receptor-mediated endocytosis.[11] The ADC is then trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues.[] This cleavage event initiates the release of the cytotoxic drug. Often, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is placed between the citrulline and the drug.[13][14] Once the Val-Cit sequence is cleaved, the PABC spacer spontaneously decomposes, ensuring the traceless release of the active payload into the cytoplasm to exert its cell-killing effect.
Caption: Mechanism of an ADC with a Val-Cit linker.
Experimental Protocols
Synthesis of Val-Cit Linkers via Solid-Phase Peptide Synthesis (SPPS)
This generalized protocol outlines the synthesis of a Val-Cit peptide linker, which can be adapted for N-terminal propionylation. A high-yielding strategy using 2-chlorotrityl chloride (2-CTC) resin is often employed.[15]
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Propionic anhydride for N-terminal capping
Methodology:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 1 hour in a peptide synthesis vessel.[16]
-
First Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH and DIPEA in DMF and add to the swollen resin. Agitate for 2-4 hours at room temperature. Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.[16]
-
Second Amino Acid Coupling (Valine): Activate Fmoc-Val-OH with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash thoroughly.[16]
-
N-terminal Propionylation: After deprotecting the Fmoc group from Valine, add a solution of propionic anhydride and DIPEA in DMF to the resin. Allow to react for 1-2 hours to cap the N-terminus.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail to release the propionyl-Val-Cit-OH peptide.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis of the linker.
In Vitro Cathepsin B Cleavage Assay
This assay determines the susceptibility of the linker to enzymatic cleavage.
Materials:
-
Acid-propionylamino-Val-Cit-OH conjugated to a fluorescent reporter or drug
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
LC-MS/MS or HPLC system for analysis
Methodology:
-
Preparation: Prepare a stock solution of the Val-Cit conjugate in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, activated Cathepsin B, and the Val-Cit conjugate to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile or other organic solvent.
-
Analysis: Centrifuge the quenched samples to precipitate the enzyme. Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of cleaved payload released over time.[17]
Plasma Stability Assay
This protocol assesses the stability of the linker in plasma to predict its behavior in circulation. A key consideration is the significant difference in stability between human and mouse plasma.[8]
Materials:
-
Val-Cit containing ADC
-
Human and/or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical system (e.g., LC-MS/MS)
Methodology:
-
Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the ADC in PBS.[8]
-
Incubation: Spike the ADC into the pre-warmed plasma at a defined final concentration. Incubate the mixture at 37°C.
-
Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the plasma-ADC mixture.
-
Quenching and Processing: Immediately add the aliquot to a quenching solution to stop enzymatic activity and precipitate plasma proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to measure the concentration of intact ADC and any released payload. This allows for the determination of the ADC's half-life in plasma.
Quantitative Data and Comparative Analysis
The performance of the Val-Cit linker is often benchmarked against other dipeptide sequences and its stability is a critical parameter for preclinical development.
Comparative Stability of Dipeptide Linkers
The Val-Cit linker is known for its high stability in human plasma but is significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[8][18] This discrepancy is a crucial factor in the design and interpretation of preclinical studies.
| Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Key Consideration | Source |
| Val-Cit | High | Low | Prone to premature payload release in murine models due to Ces1c activity. | [8][19] |
| Val-Ala | High | Moderate | Cleaved by Cathepsin B at about half the rate of Val-Cit; less hydrophobic. | [9] |
| Glu-Val-Cit | High | High | Tripeptide design offers increased stability in mouse plasma, improving preclinical predictability. | [19] |
Relative Cleavage Rates by Cathepsin B
Different peptide sequences are cleaved by Cathepsin B at varying efficiencies. The Val-Cit sequence is among the most effective substrates identified for ADC applications.[]
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Notes | Source |
| Val-Cit | High (Benchmark) | Demonstrates a favorable balance of protease recognition and serum stability. | [9][] |
| Val-Ala | ~50% of Val-Cit | A viable alternative, sometimes used to reduce ADC aggregation. | [9] |
| Phe-Lys | Moderate | Another commonly explored cathepsin-cleavable dipeptide. | - |
| Val-Lys | Moderate | Shows susceptibility to cathepsin cleavage. | - |
Conclusion
Acid-propionylamino-Val-Cit-OH and the underlying Val-Cit motif represent a mature and highly effective technology in the field of antibody-drug conjugates. Its high stability in human circulation combined with efficient and specific cleavage by lysosomal Cathepsin B provides a robust mechanism for targeted drug delivery. A thorough understanding of its chemical properties, mechanism of action, and species-specific stability is essential for the successful design, preclinical evaluation, and clinical translation of next-generation ADCs. The protocols and data presented herein serve as a foundational guide for researchers dedicated to advancing this powerful therapeutic modality.
References
- 1. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 2. L-Valyl-L-citrulline | C11H22N4O4 | CID 9921644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Val-Cit | TargetMol [targetmol.com]
- 4. Cas 372-75-8,L(+)-Citrulline | lookchem [lookchem.com]
- 5. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 15. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
